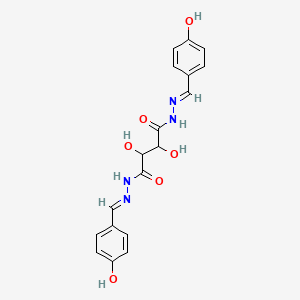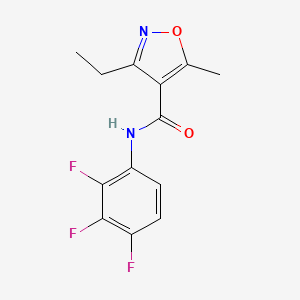![molecular formula C18H25ClN2O3 B6046676 1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEOP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. CEOP is a potent and selective inhibitor of the proteasome, a complex protein degradation machinery that plays a crucial role in many cellular processes, including cell cycle progression, DNA repair, and immune surveillance. The inhibition of the proteasome by CEOP has been shown to have significant anti-tumor activity, making it a promising candidate for cancer therapy.
作用機序
The proteasome is a large protein complex that degrades intracellular proteins, including misfolded or damaged proteins, regulatory proteins, and signaling molecules. The inhibition of the proteasome by CEOP leads to the accumulation of these proteins, resulting in the disruption of cellular processes and ultimately leading to cell death. CEOP has been shown to target the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of many regulatory proteins.
Biochemical and Physiological Effects
CEOP has been shown to have significant anti-tumor activity in vivo, both as a single agent and in combination with other chemotherapeutic agents. In addition to its anti-tumor activity, CEOP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of autoimmune diseases and other inflammatory conditions.
実験室実験の利点と制限
CEOP has several advantages as a research tool, including its high potency and selectivity for the proteasome, making it a useful tool for studying the role of the proteasome in cellular processes. However, CEOP also has several limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Future research on CEOP is likely to focus on several areas, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers that can predict response to CEOP treatment, and the development of combination therapies that can enhance the anti-tumor activity of CEOP. Additionally, the potential use of CEOP in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, is an area of active research.
合成法
The synthesis of CEOP involves several steps, including the reaction of 4-chlorobenzyl bromide with ethylene oxide to form 2-(4-chlorophenyl)ethyl ether, which is then reacted with N-ethylpiperidine-3-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with ethoxyacetyl chloride to form CEOP.
科学的研究の応用
CEOP has been extensively studied for its anti-tumor activity in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In preclinical studies, CEOP has been shown to induce cell death and inhibit tumor growth by blocking the proteasome-mediated degradation of key regulatory proteins, such as cyclins, tumor suppressors, and pro-apoptotic factors.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-24-12-10-20-18(23)15-5-8-17(22)21(13-15)11-9-14-3-6-16(19)7-4-14/h3-4,6-7,15H,2,5,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNLAYBJIPKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)

![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)
![{4-[5-(1-isopropoxyethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6046710.png)